Brd photac-I-3, a member of the class of compounds known as photopharmacologically active proteolysis-targeting chimeras (PHOTACs), represents a novel approach in the field of targeted protein degradation. These compounds are designed to control protein levels in a light-dependent manner, offering a unique advantage over traditional small-molecule inhibitors. The design of Brd photac-I-3 integrates a ligand for an E3 ubiquitin ligase, specifically the cereblon E3 ligase complex, with a photoswitchable azobenzene moiety and a ligand for the target protein, bromodomain-containing protein 4 (BRD4) .
Brd photac-I-3 is classified under the category of small molecule drugs that utilize photopharmacology for precise control over biological processes. Its synthesis and functional characterization have been documented in various scientific studies, highlighting its potential in cancer therapy and other applications where modulation of protein levels is critical .
The synthesis of Brd photac-I-3 involves several key steps:
This modular synthesis allows for the creation of various PHOTACs by adjusting the linker lengths and substituents on the azobenzene core.
Brd photac-I-3 features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Brd photac-I-3 operates through a series of chemical reactions that facilitate targeted protein degradation:
These reactions highlight the compound's ability to selectively degrade target proteins in response to light stimuli.
The mechanism of action for Brd photac-I-3 can be summarized in several steps:
This process allows for precise control over protein levels in a cellular environment.
Brd photac-I-3 exhibits several notable physical and chemical properties:
These properties make Brd photac-I-3 suitable for applications requiring precise temporal control over protein function.
Brd photac-I-3 has promising applications in various scientific fields:
Brd photac-I-3 exemplifies the PHOTAC (Photoswitchable Targeted Chimeras) platform, a revolutionary class of optochemical degraders enabling light-controlled proteolysis of target proteins. Unlike conventional PROTACs, PHOTACs integrate photoswitchable azobenzene cores that undergo reversible trans-to-cis isomerization upon specific light exposure. This conformational change dynamically modulates the ternary complex formation between an E3 ubiquitin ligase, the target protein, and the PHOTAC molecule. In Brd photac-I-3, this architecture permits spatiotemporal precision in degrading BET (Bromodomain and Extra-Terminal) proteins, crucially avoiding off-target effects in dark conditions. The degradation efficiency is triggered by 450–500 nm blue light, which induces structural rearrangements essential for ubiquitin-proteasome system (UPS) activation [1].
Table 1: Key Properties of PHOTAC Technology
Feature | Brd photac-I-3 Implementation |
---|---|
Activation Trigger | 450–500 nm blue light |
Reversibility | Thermal relaxation or 360–400 nm light |
Target Class | BET proteins (BRD2/3/4) |
Degradation Mechanism | UPS-dependent proteolysis |
Brd photac-I-3 integrates three covalently linked functional modules, each indispensable for its photopharmacological activity:
E3 Ligase Recruiter (Cereblon Ligand):The terminal thalidomide derivative enables recruitment of the CRL4CRBN E3 ubiquitin ligase complex. This domain exhibits high affinity for cereblon (Kd ≈ 2.5 µM) in both photoisomeric states but becomes sterically accessible for ternary complex formation only in the cis configuration.
Photoswitchable Azobenzene Core:A tetra-ortho-chlorinated azobenzene linker serves as the molecular hinge. Blue light irradiation (≈460 nm) triggers trans-to-cis isomerization, shortening the inter-ligand distance by 7.2 Å and aligning the E3 ligase and BET protein for productive ubiquitination. Thermal relaxation (t1/2 ≈ 12 h) or violet light (≈380 nm) reverts the system to the inactive trans state [1].
BET-Targeting Ligand (JQ1 Derivative):The (+)-JQ1-based warhead binds BET bromodomains (Kd < 100 nM). Isomerization-dependent conformational changes alter its orientation relative to the E3 ligase binder, enabling/excluding ternary complex assembly.
Table 2: Functional Domains of Brd photac-I-3
Domain | Molecular Component | Function |
---|---|---|
E3 Ligase Recruiter | Thalidomide analog | CRBN binding & ubiquitin transfer |
Photoswitch | ortho-Chloroazobenzene | Light-dependent geometric switching |
Target Warhead | (+)-JQ1 derivative | High-affinity BET bromodomain engagement |
The operational efficacy of Brd photac-I-3 hinges on the azobenzene linker’s photoisomerization, which induces atomic-scale topological rearrangements:
Inactive State (trans-Isomer):The extended trans configuration (≈20 Å length) positions the JQ1 and thalidomide moieties suboptimally for simultaneous engagement with BRD4 and CRBN. This prevents stable ternary complex formation, reducing ubiquitination to baseline levels.
Active State (cis-Isomer):Blue light irradiation flips the azobenzene bond into a bent cis form (≈13 Å length). This contraction reorients the BET ligand and E3 recruiter into proximity (< 6 nm), facilitating a productive ternary complex with BRD4 and CRBN. Structural studies confirm a 40-fold increase in degradation efficiency (DC50 ≈ 0.8 µM under light) compared to dark conditions [2].
Reversibility & Tunability:The ortho-chloro substituents slow thermal relaxation (t1/2 ≈ 12 h), enabling sustained degradation after brief illumination. Violet light irradiation accelerates reversion to trans, providing bidirectional control.
Table 3: Brd photac-I-3 Conformational States
Parameter | trans-Isomer (Dark) | cis-Isomer (460 nm Light) |
---|---|---|
Length | 20 Å | 13 Å |
Ternary Complex | Unstable | Stable (BRD4:PHOTAC:CRBN = 1:1:1) |
BET Degradation | < 10% at 24 h | > 85% at 24 h |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7